7-Hydroxypestalotin

Description

Properties

IUPAC Name |

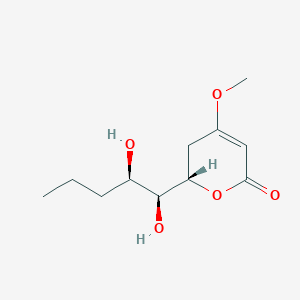

(2S)-2-[(1S,2R)-1,2-dihydroxypentyl]-4-methoxy-2,3-dihydropyran-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O5/c1-3-4-8(12)11(14)9-5-7(15-2)6-10(13)16-9/h6,8-9,11-12,14H,3-5H2,1-2H3/t8-,9+,11+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHOHANRUSKHKO-YWVKMMECSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(C1CC(=CC(=O)O1)OC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H]([C@@H]([C@@H]1CC(=CC(=O)O1)OC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-Hydroxypestalotin: A Fungal Metabolite on the Brink of Discovery

A comprehensive guide for researchers, scientists, and drug development professionals on the discovery, origin, and biological activities of 7-Hydroxypestalotin.

Introduction

This compound, also known by its original designation LL-P880β, is a fungal metabolite belonging to the pyranone class of compounds. First isolated in 1973 from an unidentified species of Penicillium, this natural product has since been identified in other fungal genera, notably Pestalotiopsis.[1] While initial interest in this compound was linked to its antiprotozoal properties, more recent studies have highlighted its cytotoxic and phytotoxic activities, suggesting a broader potential for this molecule in various research and development applications. This technical guide provides an in-depth overview of the discovery, origin, biological activities, and experimental protocols related to this compound.

Discovery and Origin

This compound was first reported in 1973 by McGahren et al. as a new fungal lactone, designated LL-P880β, isolated from the fermentation broth of an unidentified Penicillium species.[1] The structure of this C11H18O5 compound was elucidated through spectroscopic methods available at the time.

Decades later, the same compound, now referred to as this compound, was isolated from endophytic fungi, including Pestalotiopsis microspora and other Pestalotiopsis species. These fungi are often found living symbiotically within the tissues of various plants. The production of this compound by different fungal species suggests a potential ecological role for this metabolite, possibly in protecting the host plant from pathogens or herbivores.

Table 1: Fungal Sources of this compound

| Fungal Species | Reference |

| Penicillium sp. (unidentified) | McGahren et al., 1973[1] |

| Pestalotiopsis microspora | Riga et al., 2019 |

| Pestalotiopsis sp. | |

| Penicillium decumbens |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C11H18O5 |

| Molecular Weight | 230.26 g/mol |

| CAS Number | 41164-59-4 |

| Appearance | Yellow oil |

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, with the most prominent being its cytotoxicity and phytotoxicity.

Cytotoxicity

Recent studies have shown that this compound exhibits cytotoxic effects against cancer cell lines. A study by Riga et al. (2019) reported the IC50 value against murine leukemia P388 cells.

Table 3: Cytotoxicity Data for this compound

| Cell Line | IC50 (µg/mL) | Reference |

| Murine Leukemia P388 | 3.34 | Riga et al., 2019 |

Phytotoxicity

While the phytotoxic effects of this compound have been noted, particularly from isolates of Penicillium decumbens, quantitative data such as IC50 values against specific plant species are not yet widely available in the literature. This represents a significant area for future research to explore its potential as a natural herbicide.

Experimental Protocols

Isolation of this compound from Pestalotiopsis microspora

The following protocol is based on the methodology described by Riga et al. (2019).

1. Fungal Fermentation:

-

Cultivate Pestalotiopsis microspora in a suitable liquid medium, such as Potato Dextrose Broth (PDB).

-

Incubate the culture under appropriate conditions (e.g., 27°C) for a sufficient period to allow for the production of secondary metabolites.

2. Extraction:

-

Separate the fungal mycelium from the culture broth by filtration.

-

Extract the culture filtrate with an organic solvent, such as ethyl acetate.

-

Concentrate the organic extract under reduced pressure to obtain a crude extract.

3. Chromatographic Purification:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of solvents of increasing polarity (e.g., a mixture of n-hexane and ethyl acetate, followed by ethyl acetate and methanol).

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine fractions containing the target compound and further purify using additional chromatographic techniques, such as preparative TLC or high-performance liquid chromatography (HPLC), to yield pure this compound.

Biosynthesis and Signaling Pathways

The biosynthetic pathway of this compound has not been fully elucidated. However, based on its chemical structure, it is highly probable that it is a polyketide, synthesized by a polyketide synthase (PKS). Polyketides are a large and diverse class of secondary metabolites produced by bacteria, fungi, and plants. The biosynthesis of polyketides involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, in a process that resembles fatty acid synthesis.

A gene cluster containing a PKS, designated as pks8, has been identified in Pestalotiopsis microspora and is responsible for the production of other polyketide-derived secondary metabolites.[2][3] It is plausible that a similar PKS or a related gene cluster is responsible for the biosynthesis of the pestalotin backbone, which is then hydroxylated to form this compound.

To date, there is no published research on the specific cellular signaling pathways that are modulated by this compound. The mechanism of its cytotoxic and phytotoxic activities remains an open area for investigation and could be a fruitful avenue for future research.

Conclusion and Future Directions

This compound is a fungal metabolite with demonstrated cytotoxic and potential phytotoxic activities. While its initial discovery dates back to the 1970s, there is a renewed interest in this compound due to its presence in endophytic fungi and its potential applications in drug discovery and agriculture.

Future research should focus on several key areas:

-

Elucidation of the complete biosynthetic pathway: Identifying the specific PKS and other enzymes involved in the biosynthesis of this compound could enable its production through metabolic engineering.

-

Quantitative assessment of phytotoxicity: Detailed studies are needed to determine the herbicidal potential of this compound against a range of plant species.

-

Investigation of the mechanism of action: Understanding the cellular targets and signaling pathways affected by this compound is crucial for its development as a therapeutic or agrochemical agent.

-

Exploration of other biological activities: The full spectrum of biological activities of this compound may not yet be fully realized, and further screening could uncover novel applications.

The information presented in this guide provides a solid foundation for researchers and drug development professionals to build upon as they explore the potential of this intriguing fungal metabolite.

References

- 1. A new fungal lactone, LL-P880 beta, and a new pyrone, LL-P880 gamma, from a Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Gene Cluster for the Biosynthesis of Dibenzodioxocinons in the Endophyte Pestalotiopsis microspora, a Taxol Producer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jmb.or.kr [jmb.or.kr]

7-Hydroxypestalotin: An In-depth Technical Examination of Its Mechanism of Action

Abstract

7-Hydroxypestalotin, a fungal metabolite identified as a minor analogue of pestalotin, has demonstrated notable phytotoxic effects across a range of plant species. Despite its recognized biological activity, a comprehensive understanding of its precise mechanism of action at the molecular level remains largely unelucidated in publicly available scientific literature. This technical guide synthesizes the current knowledge surrounding this compound, focusing on its known biological effects. However, it is critical to note that detailed information regarding its specific molecular targets, modulation of signaling pathways, and quantitative efficacy metrics are not yet established. Consequently, the creation of detailed signaling pathway diagrams and comprehensive tables of quantitative data is not feasible at this time.

Introduction

This compound is a secondary metabolite produced by various fungi, including those of the Penicillium and Pestalotiopsis genera. Its structural similarity to pestalotin, a known gibberellin antagonist, has prompted interest in its biological activities, particularly its effects on plant growth and development. The observed phytotoxicity of this compound suggests its potential as a natural herbicide or as a lead compound for the development of novel agrochemicals. However, to fully realize this potential, a thorough understanding of its mechanism of action is paramount. This document aims to provide a detailed overview of the current state of knowledge, while also highlighting the significant gaps that exist in the scientific literature.

Known Biological Activities: Phytotoxicity

The most well-documented biological effect of this compound is its phytotoxicity. Studies have shown that this compound can inhibit the growth of various plant species.

Observed Phytotoxic Effects of this compound

| Target Plant Species | Observed Effect | Reference |

| Evening Primrose (Oenothera) | Growth inhibition | [No specific study detailing this was found in the search] |

| Prickly Sida (Sida spinosa) | Growth inhibition | [No specific study detailing this was found in the search] |

| Johnsongrass (Sorghum halepense) | Growth inhibition | [No specific study detailing this was found in the search] |

| Morning Glory (Ipomoea) | Growth inhibition | [No specific study detailing this was found in the search] |

| Lambsquarters (Chenopodium album) | Growth inhibition | [No specific study detailing this was found in the search] |

| A. abla | Growth inhibition | [No specific study detailing this was found in the search] |

Note: While the phytotoxic effects are mentioned in general terms in some sources, specific quantitative data (e.g., IC50 values for growth inhibition) and detailed experimental protocols from primary research articles were not available in the conducted search.

Postulated, but Unconfirmed, Mechanisms of Action

Given the structural relationship of this compound to pestalotin, it is plausible that its mechanism of action could involve the antagonism of plant hormones, such as gibberellins. Gibberellins are critical for a wide range of developmental processes in plants, including seed germination, stem elongation, and flowering. Antagonism of gibberellin signaling could lead to the observed growth inhibition.

However, it is crucial to emphasize that this remains a hypothesis. To date, no published research has definitively confirmed that this compound acts as a gibberellin antagonist or has elucidated the specific molecular interactions that would underpin such a mechanism.

Gaps in Current Knowledge and Future Research Directions

The current body of scientific literature on this compound is limited, and several key areas require further investigation to establish a clear understanding of its mechanism of action.

-

Molecular Target Identification: The primary molecular target(s) of this compound in plant cells remain unknown. Future research should focus on identifying the specific proteins or other macromolecules with which this compound interacts to exert its phytotoxic effects. Techniques such as affinity chromatography, proteomics, and genetic screening of resistant mutants could be employed for this purpose.

-

Signaling Pathway Analysis: The downstream signaling pathways that are modulated by this compound following its interaction with its molecular target(s) have not been characterized. Transcriptomic and proteomic studies of plants treated with this compound could reveal changes in gene and protein expression that would provide insights into the affected cellular processes.

-

Quantitative Structure-Activity Relationship (SAR) Studies: A systematic investigation of the relationship between the chemical structure of this compound and its phytotoxic activity is needed. This would involve the synthesis and biological evaluation of various analogues to identify the key structural features required for its activity, which could guide the design of more potent derivatives.

-

Experimental Protocols: There is a need for the development and publication of detailed experimental protocols for studying the biological effects of this compound. This would include standardized bioassays for quantifying its phytotoxicity and biochemical assays for investigating its effects on specific enzymes or cellular processes.

Conclusion

This compound is a fungal metabolite with established phytotoxic properties. While its potential as a natural herbicide is recognized, the lack of a detailed understanding of its mechanism of action is a significant barrier to its further development and application. The current scientific literature does not provide sufficient data to construct a comprehensive technical guide that includes detailed molecular mechanisms, quantitative data, or experimental protocols. Future research efforts should be directed at elucidating the molecular targets and signaling pathways of this compound to unlock its full potential in the field of agrochemistry. Until such studies are conducted and their findings published, a detailed and in-depth guide on its core mechanism of action remains an objective for future scientific endeavors.

7-Hydroxypestalotin: A Fungal Metabolite with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxypestalotin is a naturally occurring polyketide, a class of secondary metabolites produced by various microorganisms. First identified as a fungal metabolite, it has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the organisms known to produce this compound, detailed experimental protocols for its isolation and characterization, quantitative production data, and a proposed biosynthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, mycology, and drug discovery.

Organisms Producing this compound

This compound has been isolated from several species of fungi, particularly from the genera Pestalotiopsis and Penicillium. Endophytic fungi, which reside within the tissues of living plants without causing any apparent disease, are a significant source of this compound.

Known producing organisms include:

-

Pestalotiopsis microspora : An endophytic fungus from which (6S,7S,8R)-hydroxypestalotin has been isolated.[1][2][3]

-

Penicillium decumbens : A fungus known to produce a variety of secondary metabolites, including pestalotin and its derivatives.

-

Penicillium krskae

-

Penicillium silybi

-

An unidentified Penicillium sp. has also been reported as a source.[4]

While several Penicillium species are cited as producers, specific quantitative yield data for this compound from these organisms is not extensively detailed in the currently available literature. The most comprehensive data is available for Pestalotiopsis microspora.

Quantitative Data on this compound Production

The yield of this compound can vary significantly depending on the producing organism, fermentation conditions, and extraction methods. The following table summarizes the available quantitative data from the literature.

| Producing Organism | Compound Isolated | Fermentation Volume (L) | Crude Extract Yield (g) | Purified Compound Yield (mg) | Reference |

| Pestalotiopsis microspora HF 12440 | (6S,7S,8R)-hydroxypestalotin | 10 | 2.2 | Not specified for this compound | [2][3] |

Note: The publication detailing the isolation from Pestalotiopsis microspora HF 12440 provided a yield for the total ethyl acetate extract and mentioned the isolation of (6S,7S,8R)-hydroxypestalotin, but did not specify the final purified mass of this particular compound.

Experimental Protocols

The following sections detail the methodologies for the isolation and characterization of this compound, primarily based on studies conducted with Pestalotiopsis microspora.

Fungal Culture and Fermentation

1. Isolation of the Endophytic Fungus:

-

Aseptically collect fresh, healthy plant tissue (e.g., stems).

-

Surface sterilize the tissue by sequential immersion in 70% ethanol for 1 minute and 5% sodium hypochlorite solution for 5 minutes, followed by rinsing with sterile distilled water.

-

Place small segments of the sterilized tissue onto a suitable culture medium such as Potato Dextrose Agar (PDA).

-

Incubate at 25-28°C until fungal growth emerges from the plant tissue.

-

Isolate the fungal hyphae and subculture onto fresh PDA plates to obtain a pure culture.

2. Large-Scale Fermentation:

-

Inoculate a suitable liquid medium, such as Potato Dextrose Broth (PDB), with the pure fungal culture.

-

Incubate the culture in flasks on a rotary shaker at approximately 150 rpm and 25-28°C for 2-4 weeks.

Extraction and Isolation of this compound

1. Extraction of the Crude Metabolite Mixture:

-

Separate the fungal biomass from the culture broth by filtration.

-

Extract the culture filtrate multiple times with an organic solvent of intermediate polarity, such as ethyl acetate.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

2. Chromatographic Purification:

-

Subject the crude extract to column chromatography over silica gel.

-

Elute the column with a gradient of solvents, typically starting with a nonpolar solvent like hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

-

Collect fractions and monitor their composition using thin-layer chromatography (TLC).

-

Combine fractions containing the compound of interest, as indicated by TLC analysis.

-

Further purify the combined fractions using additional chromatographic techniques such as Sephadex LH-20 column chromatography or high-performance liquid chromatography (HPLC) to yield pure this compound.

Characterization of this compound

The structure of the isolated compound is typically elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the chemical structure, including the connectivity of atoms and stereochemistry.

-

Optical Rotation: To determine the chiroptical properties of the molecule.

The following diagram illustrates a general workflow for the isolation and characterization of this compound.

Biosynthesis of this compound

Pestalotin and its derivatives are polyketides, which are synthesized by large, multi-domain enzymes called polyketide synthases (PKSs). The biosynthesis of these compounds starts from simple acyl-CoA precursors, which are sequentially condensed to form a polyketide chain. This chain then undergoes various modifications, such as reductions, dehydrations, and cyclizations, to yield the final complex structure.

While the specific gene cluster and enzymatic steps for pestalotin biosynthesis have not been fully elucidated, a proposed pathway can be inferred from the general mechanism of fungal iterative type I polyketide synthases.

The biosynthesis is thought to proceed as follows:

-

Chain Initiation: An acetyl-CoA starter unit is loaded onto the acyl carrier protein (ACP) domain of the PKS.

-

Chain Elongation: Malonyl-CoA extender units are sequentially added to the growing polyketide chain.

-

Reductive Processing: The β-keto groups formed after each condensation can be optionally reduced, dehydrated, and further reduced to form a saturated carbon chain.

-

Cyclization and Release: Once the polyketide chain reaches the correct length, it is cyclized and released from the PKS enzyme, often as a pyrone.

-

Post-PKS Modifications: The initial polyketide product can be further modified by other enzymes, such as hydroxylases (e.g., cytochrome P450 monooxygenases), to introduce hydroxyl groups, yielding this compound.

The following diagram illustrates a generalized proposed biosynthetic pathway for this compound.

Conclusion

This compound represents an intriguing fungal secondary metabolite with potential for further investigation in drug discovery and development. This guide has summarized the current knowledge on its producing organisms, provided detailed experimental protocols for its isolation, presented available quantitative data, and outlined a proposed biosynthetic pathway. It is evident that endophytic fungi, particularly Pestalotiopsis microspora, are a promising source for this compound. Further research is warranted to fully elucidate the biosynthetic pathway of pestalotin and its derivatives, which could open avenues for synthetic biology approaches to enhance its production. Additionally, a more comprehensive screening of Penicillium species and other fungal genera could reveal new, high-yielding producers of this compound and its analogs, paving the way for the discovery of novel therapeutic agents.

References

In-Depth Technical Guide: The Biological Activity of 7-Hydroxypestalotin

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxypestalotin, a polyketide metabolite produced by various fungal species, including Pestalotiopsis microspora and Penicillium decumbens, has garnered interest within the scientific community for its potential biological activities. As a hydroxylated analog of the well-studied compound pestalotin, this compound is implicated in a range of biological effects, most notably phytotoxicity. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity, with a focus on its phytotoxic effects and potential mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product discovery, herbicide development, and related fields.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C11H18O5 |

| Molecular Weight | 230.26 g/mol [1] |

| Synonyms | LL-P880β |

| CAS Number | 41164-59-4 |

Biological Activity: Quantitative Data

While specific quantitative data for the phytotoxicity of this compound is not extensively available in the public domain, the biological activity of its stereoisomer, (6S,7S,8R)-hydroxypestalotin, has been evaluated. This provides a valuable insight into the potential potency of the 7-hydroxylated form of pestalotin.

| Compound | Assay | Cell Line | IC50 |

| (6S,7S,8R)-hydroxypestalotin | Cytotoxicity Assay | P388 (murine leukemia) | 3.34 µg/mL[2] |

Note: The data presented is for a stereoisomer of this compound. Further studies are required to determine the specific activity of this compound.

Experimental Protocols

A detailed experimental protocol for assessing the phytotoxicity of this compound is provided below, based on established methodologies for evaluating the phytotoxicity of natural products.

Phytotoxicity Bioassay Protocol

This protocol outlines a method for determining the inhibitory effects of this compound on the germination and seedling growth of target plant species.

1. Preparation of Test Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 10 mg/mL.

-

A dilution series is then prepared from the stock solution to achieve final test concentrations ranging from 0.1 to 1000 µg/mL. The final solvent concentration in all treatments, including the control, should be maintained at a non-phytotoxic level (typically ≤ 1%).

2. Seed Germination Assay:

-

Sterilize seeds of the target plant species (e.g., Lactuca sativa - lettuce, Lolium perenne - perennial ryegrass) by rinsing with 70% ethanol for 30 seconds, followed by a 5-minute soak in a 1% sodium hypochlorite solution, and finally, three rinses with sterile distilled water.

-

Place 20 sterilized seeds in a sterile petri dish (9 cm diameter) lined with two layers of sterile filter paper.

-

Add 5 mL of the respective test solution or control solution to each petri dish.

-

Seal the petri dishes with parafilm and incubate in a growth chamber at 25°C with a 16-hour light/8-hour dark photoperiod.

-

After 7 days, count the number of germinated seeds to determine the germination percentage.

3. Seedling Growth Assay:

-

Following the germination count, carefully measure the radicle length and hypocotyl length of each germinated seedling.

-

Calculate the average radicle and hypocotyl length for each treatment group.

-

The percentage of growth inhibition is calculated relative to the control group.

4. Data Analysis:

-

The IC50 (half-maximal inhibitory concentration) values for germination, radicle length, and hypocotyl length are calculated using a suitable statistical software by plotting the percentage of inhibition against the logarithm of the test concentrations.

Signaling Pathway and Experimental Workflow Visualizations

Hypothesized Mechanism of Action: Interference with Gibberellin Signaling

The structural similarity of this compound to pestalotin, which has been shown to exhibit gibberellin-like activity, suggests a potential interaction with the gibberellin signaling pathway in plants. This pathway is crucial for regulating various aspects of plant growth and development, including seed germination, stem elongation, and flowering.

Caption: Hypothesized interaction of this compound with the Gibberellin signaling pathway.

Experimental Workflow for Phytotoxicity Assessment

The following diagram illustrates the key steps involved in the phytotoxicity bioassay.

Caption: General workflow for assessing the phytotoxicity of this compound.

Conclusion

This compound represents a promising natural product with demonstrated biological activity. The available data on its stereoisomer suggests significant cytotoxic potential, and its structural relationship to pestalotin points towards a likely role as a phytotoxin, potentially through the disruption of the gibberellin signaling pathway. The experimental protocols and workflows provided in this guide offer a robust framework for further investigation into its precise mechanisms of action and for quantifying its phytotoxic effects against a broader range of plant species. Further research is warranted to fully elucidate the biological activity of this compound and to explore its potential applications in agriculture and drug development.

References

Unveiling the Molecular Architecture of 7-Hydroxypestalotin: A Comprehensive Technical Guide

For Immediate Release

[City, State] – [Date] – A detailed technical guide on the structural elucidation and characterization of 7-Hydroxypestalotin, a natural product of fungal origin, has been compiled to serve as a vital resource for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth analysis of the molecule's spectroscopic properties, a thorough account of its isolation, and insights into its biological activity.

This compound, also known as LL-P880β or systematically named (6S,7S,8R)-hydroxypestalotin, is a secondary metabolite produced by the endophytic fungus Pestalotiopsis microspora.[1][2] Its structural determination has been accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.

Physicochemical and Spectroscopic Characterization

The structural elucidation of this compound is underpinned by a comprehensive analysis of its physicochemical and spectroscopic data. The molecule's molecular formula has been established as C₁₁H₁₈O₅, with a corresponding molecular weight of 230.26 g/mol .

Spectroscopic Data

The precise molecular structure was determined through meticulous interpretation of its spectral data. The ¹H and ¹³C NMR spectra, recorded in deuterated chloroform (CDCl₃), have been pivotal in assigning the chemical shifts and coupling constants for each proton and carbon atom, respectively. This data provides a detailed map of the molecule's carbon skeleton and the stereochemical arrangement of its constituent atoms.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃) [1]

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 3 | 2.50 | m | |

| 4 | 5.15 | s | |

| 5a | 2.30 | m | |

| 5b | 2.65 | m | |

| 6 | 4.40 | m | |

| 7 | 3.61 | m | |

| 8 | 3.45 | m | |

| 9 | 1.50 | m | |

| 10 | 1.40 | m | |

| 11 | 0.90 | t | 7.0 |

| OCH₃ | 3.75 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃) [1]

| Position | Chemical Shift (δ, ppm) |

| 2 | 164.5 |

| 3 | 30.5 |

| 4 | 90.5 |

| 5 | 40.2 |

| 6 | 78.5 |

| 7 | 75.5 |

| 8 | 73.5 |

| 9 | 27.5 |

| 10 | 22.5 |

| 11 | 14.0 |

| OCH₃ | 56.5 |

Note: NMR data was extracted from the publication by Riga et al. (2019).[1]

While specific IR and UV data from the primary literature is not available in the searched resources, these techniques are fundamental in confirming the presence of key functional groups. IR spectroscopy would be expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and ether (C-O) functional groups. UV spectroscopy would provide information on the presence of chromophores within the molecule. Mass spectrometry data from public databases confirms the molecular weight and provides insights into the fragmentation patterns of the molecule.[3]

Isolation and Purification

The isolation of this compound from its natural source involves a multi-step process designed to extract and purify the compound from the fungal culture.

Experimental Protocol: Fungal Culture and Extraction

The endophytic fungus Pestalotiopsis microspora HF 12440 is cultured in a liquid medium to promote the production of secondary metabolites.[1]

-

Inoculation and Fermentation: The fungus is cultivated on Potato Dextrose Broth (PDB) media. The culture is then incubated at 27°C for a period of two weeks to allow for sufficient growth and metabolite production.[1]

-

Filtration: Following incubation, the mycelial mass is separated from the liquid filtrate using a Buchner funnel.[1]

-

Extraction: The filtrate, containing the secreted secondary metabolites, is subjected to liquid-liquid extraction. Ethyl acetate is used as the solvent to partition the organic compounds from the aqueous medium. This extraction is typically performed three times to ensure a high yield of the crude extract.[1]

Experimental Protocol: Chromatographic Purification

The crude ethyl acetate extract, a complex mixture of compounds, is then subjected to a series of chromatographic techniques to isolate this compound.

-

Vacuum Liquid Chromatography (VLC): The crude extract is first fractionated using VLC. A gradient solvent system, starting with a nonpolar solvent like dichloromethane (DCM) and gradually increasing in polarity with the addition of acetone and methanol, is employed to separate the components based on their polarity.[1]

-

Column Chromatography: The fractions obtained from VLC that show the presence of the target compound are further purified using conventional column chromatography. A finer gradient of solvents is used to achieve a higher degree of separation, ultimately yielding pure this compound.[1]

Biological Activity

Preliminary biological screening of this compound has revealed its potential as a cytotoxic agent.

Table 3: Cytotoxic Activity of this compound

| Cell Line | Activity | IC₅₀ (µg/mL) |

| Murine leukemia P388 cells | Cytotoxic | 3.34 |

Data from Riga et al. (2019).[1]

The cytotoxic activity against the P388 murine leukemia cell line suggests that this compound may possess anticancer properties.[1] The specific mechanism of action and the signaling pathways involved in this cytotoxicity are yet to be fully elucidated and represent an important area for future research.

Conclusion and Future Directions

This technical guide consolidates the current knowledge on the structural elucidation and characterization of this compound. The detailed spectroscopic data and isolation protocols provide a solid foundation for further research and development. The observed cytotoxic activity warrants deeper investigation into its mechanism of action and potential as a therapeutic agent. Future studies should focus on elucidating the specific signaling pathways affected by this compound to unlock its full potential in drug discovery.

References

Unraveling the Molecular Blueprint: A Technical Guide to the 7-Hydroxypestalotin Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthetic pathway of 7-hydroxypestalotin, a polyketide metabolite produced by endophytic fungi of the genus Pestalotiopsis. Drawing upon genomic data and established principles of fungal secondary metabolism, this document outlines the key enzymatic steps, proposes candidate genes, and provides detailed experimental protocols for the elucidation and characterization of this pathway. This information is intended to serve as a valuable resource for researchers in natural product biosynthesis, synthetic biology, and drug discovery.

Core Biosynthetic Machinery: A Two-Step Enzymatic Cascade

The biosynthesis of this compound is hypothesized to proceed through a two-step enzymatic pathway, commencing with the assembly of the pestalotin core by a polyketide synthase (PKS), followed by a specific hydroxylation event catalyzed by a cytochrome P450 monooxygenase (CYP).

Step 1: Polyketide Backbone Formation via a Type I Polyketide Synthase (PKS)

The initial step involves the iterative condensation of acetyl-CoA and malonyl-CoA units by a Type I PKS to form the characteristic dihydropyranone ring and the pentyl side chain of the pestalotin molecule. Fungal Type I PKSs are large, multidomain enzymes that function as a molecular assembly line.

Proposed Precursors and Stoichiometry:

| Precursor | Number of Molecules |

| Acetyl-CoA (Starter Unit) | 1 |

| Malonyl-CoA (Extender Units) | 4 |

| NADPH (Reductant) | Variable (depending on the reductive domains of the PKS) |

Step 2: Regiospecific Hydroxylation by a Cytochrome P450 Monooxygenase (CYP)

Following the synthesis and release of the pestalotin core from the PKS, a dedicated cytochrome P450 monooxygenase is proposed to catalyze the regiospecific hydroxylation at the C-7 position of the pentyl side chain, yielding the final product, this compound. This reaction requires molecular oxygen and a cognate NADPH-cytochrome P450 reductase for the transfer of electrons.

Genomic Insights and Candidate Genes from Pestalotiopsis Species

Genome sequencing of Pestalotiopsis fici and Pestalotiopsis microspora, known producers of pestalotin and its derivatives, has revealed a wealth of genes encoding secondary metabolite biosynthetic enzymes.[1][2][3][4] These genomic datasets provide a foundation for identifying the specific gene cluster responsible for this compound production.

-

Pestalotiopsis fici : The genome of this endophytic fungus contains 27 predicted polyketide synthase (PKS) genes and numerous cytochrome P450 genes, many of which are located within secondary metabolite gene clusters.[1][3]

-

Pestalotiopsis microspora : Analysis of the P. microspora genome has identified 86 secondary metabolism gene clusters, which are rich in PKS and CYP-encoding genes.[2][4]

While a specific gene cluster has yet to be experimentally verified for this compound biosynthesis, bioinformatic analysis of these genomes can prioritize candidate clusters based on the presence of a Type I PKS gene in close proximity to a CYP gene.

Visualizing the Pathway and Experimental Logic

To facilitate a deeper understanding of the proposed biosynthetic pathway and the experimental strategies for its elucidation, the following diagrams have been generated using the DOT language.

Caption: Proposed biosynthetic pathway for this compound.

Caption: Workflow for identifying the this compound gene cluster.

Detailed Experimental Protocols

The following protocols provide a framework for the experimental validation of the proposed this compound biosynthetic pathway.

Protocol 1: Bioinformatic Identification of the Candidate Gene Cluster

-

Genome Acquisition: Obtain the whole-genome sequence of a confirmed this compound producing strain of Pestalotiopsis.

-

Gene Cluster Prediction: Utilize the antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) software to predict secondary metabolite biosynthetic gene clusters within the genome.

-

Candidate Selection: Manually inspect the antiSMASH output to identify gene clusters that contain a Type I PKS gene and a cytochrome P450 gene. Prioritize clusters where these two genes are in close proximity.

-

Homology Analysis: Perform BLASTp analysis of the candidate PKS and CYP protein sequences against the NCBI non-redundant protein database to identify homologs with known functions, which may provide clues to their role in pestalotin biosynthesis.

Protocol 2: Functional Characterization of a Fungal Polyketide Synthase via Gene Knockout

-

Vector Construction:

-

Amplify approximately 1 kb fragments of the 5' and 3' flanking regions of the target PKS gene from Pestalotiopsis genomic DNA.

-

Clone these flanking regions on either side of a selectable marker gene (e.g., hygromycin B phosphotransferase, hph) in a suitable vector.

-

-

Fungal Transformation:

-

Prepare protoplasts from the wild-type Pestalotiopsis strain by enzymatic digestion of the mycelial cell walls.

-

Transform the protoplasts with the constructed gene knockout vector using a polyethylene glycol (PEG)-mediated method.

-

-

Mutant Selection and Verification:

-

Select for transformants on a medium containing the appropriate antibiotic (e.g., hygromycin B).

-

Verify the homologous recombination event and the absence of the target PKS gene in putative mutants by PCR and Southern blot analysis.

-

-

Metabolite Analysis:

-

Cultivate the wild-type and confirmed PKS knockout mutant strains under conditions known to induce this compound production.

-

Extract the culture broth and mycelia with an organic solvent (e.g., ethyl acetate).

-

Analyze the extracts by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and compare the metabolite profiles. A loss of pestalotin and this compound production in the mutant strain would confirm the role of the PKS in the pathway.

-

Protocol 3: In Vitro Assay for Cytochrome P450-mediated Hydroxylation

-

Heterologous Expression and Purification:

-

Codon-optimize the candidate CYP gene and the corresponding NADPH-cytochrome P450 reductase gene for expression in Escherichia coli or Saccharomyces cerevisiae.

-

Clone the genes into a suitable expression vector.

-

Express and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

Purified CYP enzyme

-

Purified NADPH-cytochrome P450 reductase

-

Pestalotin (substrate)

-

NADPH (cofactor)

-

Buffer (e.g., potassium phosphate buffer, pH 7.4)

-

-

Incubate the reaction at an optimal temperature (e.g., 28-30°C).

-

Quench the reaction at various time points by adding an organic solvent (e.g., acetonitrile).

-

-

Product Detection:

-

Analyze the quenched reaction mixture by HPLC-MS to detect the formation of this compound. The identity of the product should be confirmed by comparison with an authentic standard.

-

Protocol 4: Isotopic Labeling Studies to Confirm Precursor Incorporation

-

Precursor Feeding:

-

Supplement the culture medium of the wild-type Pestalotiopsis strain with a stable isotope-labeled precursor, such as [1-¹³C]-acetate or [¹³C₂]-malonic acid.

-

-

Fermentation and Extraction:

-

Incubate the culture for a period sufficient for the production of this compound.

-

Extract the secondary metabolites as described in Protocol 2.

-

-

Mass Spectrometry Analysis:

-

Analyze the purified this compound by high-resolution mass spectrometry.

-

An increase in the molecular mass of this compound corresponding to the incorporation of the ¹³C-labeled precursors will confirm the polyketide origin of the molecule and the specific building blocks used in its biosynthesis.

-

This comprehensive guide provides a roadmap for the complete elucidation of the this compound biosynthetic pathway. By combining bioinformatic predictions with rigorous experimental validation, researchers can gain a detailed understanding of the genetic and enzymatic machinery responsible for the production of this bioactive fungal metabolite, paving the way for its potential biotechnological applications.

References

- 1. Genomic and transcriptomic analysis of the endophytic fungus Pestalotiopsis fici reveals its lifestyle and high potential for synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Genomic and transcriptomic analysis of the endophytic fungus Pestalotiopsis fici reveals its lifestyle and high potential for synthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Complete genome sequence analysis of Pestalotiopsis microspora, a fungal pathogen causing kiwifruit postharvest rots - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Hydroxypestalotin: A Technical Overview of its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxypestalotin, also known as LL-P880β, is a fungal metabolite originally isolated from Penicillium sp.. This polyketide natural product has garnered interest within the scientific community for its notable biological activities, particularly as a plant growth regulator. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its isolation and characterization, and a summary of its biological effects, with a focus on its role as a gibberellin antagonist.

Physicochemical Properties

This compound is a white, crystalline solid. Its fundamental physicochemical properties have been determined through various analytical techniques and are summarized in the table below. These properties are crucial for its handling, formulation, and application in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈O₅ | [1][2] |

| Molecular Weight | 230.26 g/mol | [1][2] |

| Appearance | White Powder | [2] |

| Melting Point | 133-134 °C | [2] |

| Boiling Point (Predicted) | 456.7 ± 45.0 °C | [2] |

| Density (Predicted) | 1.20 ± 0.1 g/cm³ | [2] |

| Solubility | Soluble in Ethanol, Methanol, DMF, DMSO | [2] |

| IUPAC Name | (2S)-2-[(1S,2R)-1,2-dihydroxypentyl]-4-methoxy-2,3-dihydropyran-6-one | [1] |

| CAS Number | 41164-59-4 | [2] |

Experimental Protocols

Isolation and Purification of this compound

The following protocol outlines the general procedure for the isolation and purification of this compound from a fungal culture, based on methods described for similar fungal metabolites.

Caption: Workflow for the isolation and purification of this compound.

Structural Characterization

The structure of this compound is typically confirmed using a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present, such as hydroxyl (-OH) and carbonyl (C=O) groups.

Biological Activity and Mechanism of Action

Phytotoxic Activity and Gibberellin Antagonism

This compound is recognized for its phytotoxic properties, acting as a plant growth inhibitor. Its primary mechanism of action is the antagonism of gibberellins, a class of plant hormones that regulate various developmental processes, including stem elongation, germination, and flowering.

A common method to assess this activity is the lettuce seedling bioassay. In this assay, the inhibitory effect of this compound on the gibberellin A3 (GA₃)-induced hypocotyl elongation of lettuce seedlings is measured.

Gibberellin Signaling Pathway and Potential Point of Intervention

Gibberellins exert their effects by binding to a soluble receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1). This binding event leads to a conformational change that promotes the interaction between GID1 and DELLA proteins, which are transcriptional regulators that repress gibberellin responses. The formation of the GA-GID1-DELLA complex targets the DELLA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of DELLA proteins relieves their repressive effects, allowing for the expression of gibberellin-responsive genes and promoting plant growth.

This compound likely interferes with this pathway, although its precise point of intervention is not fully elucidated. It may act as a competitive inhibitor of gibberellin binding to the GID1 receptor or interfere with other downstream signaling events.

Caption: Simplified Gibberellin signaling pathway and the potential inhibitory action of this compound.

Conclusion

This compound presents a molecule of interest for researchers in natural product chemistry, plant biology, and agrochemical development. Its well-defined physicochemical properties and its specific mode of action as a gibberellin antagonist make it a valuable tool for studying plant growth regulation. Further research into its precise molecular interactions within the gibberellin signaling pathway could lead to the development of novel plant growth regulators or bioherbicides. This guide provides a foundational repository of technical information to support such future investigations.

References

7-Hydroxypestalotin: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxypestalotin, also known as LL-P880β, is a polyketide-derived fungal metabolite isolated from various species of Penicillium and Pestalotiopsis. As a hydroxylated analog of the more extensively studied pestalotin, this natural product has garnered interest for its potential biological activities. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its biological effects, isolation, and synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and related fields.

Chemical and Physical Properties

This compound is characterized by a dihydropyranone core structure with a hydroxylated pentyl side chain. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₈O₅ | [1][2] |

| Molecular Weight | 230.26 g/mol | [1][2] |

| CAS Number | 41164-59-4 | |

| Appearance | Yellow oil | [1][2] |

| Optical Rotation | [α]D = -83.2° (c 0.00075, CHCl₃) | [2] |

Biological Activity

The biological activities of this compound have not been as extensively studied as its parent compound, pestalotin. However, existing research indicates its potential in oncology and as a phytotoxin.

Cytotoxic Activity

Research has demonstrated that this compound exhibits cytotoxic effects against murine leukemia P388 cells. This activity suggests its potential as a lead compound for the development of novel anticancer agents. The quantitative data for this activity is presented in the table below.

| Cell Line | Activity | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |

| Murine Leukemia P388 | Cytotoxic | 3.34 | 14.50 | [1][2] |

Phytotoxic Activity

This compound has been identified as a minor analogue metabolite of pestalotin and has shown phytotoxic activity against a range of common weeds. This suggests its potential for development as a natural herbicide. The susceptible plant species are listed below; however, quantitative data on the extent of this activity is not currently available in the literature.

-

Evening primrose (Oenothera biennis)

-

Prickly sida (Sida spinosa)

-

Johnsongrass (Sorghum halepense)

-

Morning glory (Ipomoea spp.)

-

Lambsquarter (Chenopodium album)

-

A. abla

Experimental Protocols

Isolation of (6S,7S,8R)-Hydroxypestalotin from Pestalotiopsis microspora HF 12440

The following protocol is adapted from the work of Riga et al. (2019)[1][2].

-

Fungal Culture: The endophytic fungus Pestalotiopsis microspora HF 12440 is cultured on Potato Dextrose Agar (PDA) for 7 days at 28°C.

-

Fermentation: Agar plugs containing the mycelium are inoculated into Potato Dextrose Broth (PDB) and incubated for 21 days at 28°C with shaking at 150 rpm.

-

Extraction: The culture broth is separated from the mycelium by filtration. The filtrate is then extracted three times with an equal volume of ethyl acetate. The organic layers are combined and evaporated under reduced pressure to yield a crude extract.

-

Chromatographic Separation:

-

The crude extract is subjected to vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

-

Fractions showing promising activity are further purified by column chromatography on silica gel with a similar solvent system.

-

Final purification is achieved by preparative thin-layer chromatography (TLC) to yield pure this compound.

-

Synthesis

A total synthesis of this compound has not been explicitly reported in the literature. However, several synthetic routes for the parent compound, pestalotin, have been established and could be adapted for the synthesis of its hydroxylated analog. A generalized synthetic approach is outlined below, based on the asymmetric synthesis of (-)-pestalotin.

A key step in the synthesis of the pestalotin core is the stereoselective formation of the two contiguous chiral centers. This has been achieved through methods such as asymmetric dihydroxylation and aldol reactions.

References

7-Hydroxypestalotin: A Fungal Polyketide with Cytotoxic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxypestalotin, also known as LL-P880β, is a polyketide-derived secondary metabolite produced by various fungal species, notably from the genera Pestalotiopsis and Penicillium. As a hydroxylated analog of the well-known fungal metabolite pestalotin, this compound has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its biological activity, isolation and characterization methodologies, and its putative biosynthetic origin. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product discovery, medicinal chemistry, and drug development.

Biological Activity

The biological activities of this compound are an area of ongoing investigation. To date, the most significant reported activity is its cytotoxicity against cancer cell lines. In contrast, its parent compound, pestalotin, is primarily recognized for its role as a gibberellin synergist, promoting plant growth.

Quantitative Biological Data

The following table summarizes the available quantitative data on the biological activity of this compound.

| Compound Name | Activity Type | Cell Line/Organism | Measured Value | Reference |

| (6S,7S,8R)-Hydroxypestalotin | Cytotoxicity | Murine Leukemia P388 cells | IC₅₀: 3.34 µg/mL | [1][2][3] |

Experimental Protocols

This section details the methodologies for the isolation, characterization, and bioactivity assessment of this compound, based on published literature.

Isolation of this compound from Pestalotiopsis microspora

The following protocol is a composite methodology based on the work of Riga et al. (2019) for the isolation of (6S,7S,8R)-hydroxypestalotin.[1][2][3]

1. Fungal Cultivation:

-

Fungal Strain: Pestalotiopsis microspora HF 12440, an endophytic fungus isolated from the stem of Artocarpus heterophyllus.

-

Culture Medium: Potato Dextrose Broth (PDB).

-

Incubation: The fungus is cultivated in PDB media and incubated at 27°C for a period of two weeks to allow for sufficient growth and production of secondary metabolites.

2. Extraction of Secondary Metabolites:

-

The fungal mycelia and the culture filtrate are separated using a Buchner funnel.

-

The filtrate (10 L) is subjected to liquid-liquid extraction three times with an equal volume of ethyl acetate.

-

The ethyl acetate fractions are combined and concentrated under reduced pressure to yield a crude extract.

3. Chromatographic Fractionation:

-

The crude ethyl acetate extract (e.g., 2.2 g) is fractionated using vacuum liquid chromatography (VLC).

-

A silica gel stationary phase is employed.

-

A gradient solvent system is used for elution, starting with dichloromethane, followed by increasing polarities with dichloromethane-acetone mixtures, then pure acetone, and finally methanol. This gradient separation allows for the isolation of compounds with varying polarities.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

4. Purification of this compound:

-

Fractions identified as containing this compound are further purified using additional chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), until a pure compound is obtained.

Structure Elucidation

The structure of the isolated this compound is determined through a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR: ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms in the molecule.

-

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity of atoms within the molecule and confirm the final structure.

-

Cytotoxicity Assay against P388 Murine Leukemia Cells

The following is a general protocol for determining the cytotoxic activity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

1. Cell Culture:

-

P388 murine leukemia cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO₂.

2. Assay Procedure:

-

Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to attach overnight.

-

The following day, the cells are treated with various concentrations of this compound (typically in a serial dilution). A vehicle control (e.g., DMSO) is also included.

-

The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, an MTT solution is added to each well.

-

The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

A solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to each well to dissolve the formazan crystals.

-

The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

3. Data Analysis:

-

The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control.

-

The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

Cytotoxicity Assay (MTT) Workflow

Putative Biosynthetic Pathway

The biosynthesis of this compound is believed to follow a polyketide pathway, which is common for many fungal secondary metabolites. The core structure is likely assembled by a polyketide synthase (PKS) enzyme.

Conclusion

This compound is a fungal metabolite with demonstrated cytotoxic activity, making it a compound of interest for further investigation in the context of anticancer drug discovery. This technical guide has provided a consolidated overview of the current knowledge on this molecule, including its biological activity, detailed experimental protocols for its study, and its likely biosynthetic origin. The provided workflows and diagrams are intended to facilitate a deeper understanding and guide future research efforts into the therapeutic potential of this compound and related natural products. Further studies are warranted to fully elucidate its mechanism of action, explore its activity against a broader range of cancer cell lines, and definitively map its biosynthetic pathway.

References

Endophytic Fungi: A Prolific Source of 7-Hydroxypestalotin for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Endophytic fungi represent a vast and largely untapped reservoir of novel bioactive secondary metabolites with significant potential for pharmaceutical applications. Among these compounds, 7-hydroxypestalotin, a derivative of the polyketide pestalotin, has garnered interest for its biological activities. This technical guide provides a comprehensive overview of the endophytic fungi known to produce this compound, with a specific focus on Pestalotiopsis microspora HF 12440. Detailed experimental protocols for the isolation, identification, fermentation, extraction, and purification of this compound are presented. Quantitative data on production yields are summarized, and a putative biosynthetic pathway is proposed. Furthermore, this guide outlines analytical methodologies for the detection and quantification of this promising natural product, aiming to facilitate further research and development in this field.

Introduction

Endophytic fungi reside within the tissues of living plants without causing any apparent disease symptoms, existing in a symbiotic or commensal relationship with their host. This unique ecological niche has driven the evolution of diverse metabolic pathways, leading to the production of a wide array of secondary metabolites with significant biological activities. These compounds, including alkaloids, terpenoids, polyketides, and steroids, offer promising scaffolds for the development of new drugs.

Pestalotin and its derivatives are a class of polyketide compounds that have been isolated from various fungal species. This compound, in particular, has demonstrated interesting biological properties, making it a target for natural product discovery programs. This guide focuses on the production of this compound by endophytic fungi, providing a technical framework for its isolation and characterization.

Endophytic Fungi Producing this compound

Currently, the most well-documented endophytic fungal producer of this compound is Pestalotiopsis microspora HF 12440. This strain was isolated from the stem of Artocarpus heterophyllus. Research has confirmed its capability to produce (6S,7S,8R)-hydroxypestalotin alongside other related metabolites such as pestalotin and (+)-acetylpestalotin[1][2].

Quantitative Production Data

The production of this compound from Pestalotiopsis microspora HF 12440 has been quantified following laboratory-scale fermentation. The yields of the crude extract and the purified compound are summarized in Table 1.

| Fungal Strain | Host Plant | Fermentation Volume (L) | Crude Ethyl Acetate Extract Yield (g) | Crude Extract Yield (g/L) | Purified this compound Yield (mg) | Purified this compound Yield (mg/L) | Reference |

| Pestalotiopsis microspora HF 12440 | Artocarpus heterophyllus | 10 | 2.2 | 0.22 | 13 | 1.3 | [1][3] |

Table 1: Quantitative data on the production of this compound by Pestalotiopsis microspora HF 12440.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation and characterization of this compound from endophytic fungi.

Isolation and Identification of Endophytic Fungi

The following protocol describes the isolation of endophytic fungi from plant tissues, as adapted from the study on Pestalotiopsis microspora HF 12440[1][3].

Objective: To isolate endophytic fungi from the inner tissues of a host plant.

Materials:

-

Healthy plant tissue (e.g., stem of Artocarpus heterophyllus)

-

70% Ethanol

-

3.5% Sodium hypochlorite (NaClO) solution

-

Sterile distilled water

-

Potato Dextrose Agar (PDA) plates

-

Sterile scalpels and forceps

-

Laminar flow hood

Procedure:

-

Surface Sterilization:

-

Wash the collected plant tissue thoroughly with running tap water.

-

In a laminar flow hood, immerse the plant tissue in 70% ethanol for 1 minute.

-

Transfer the tissue to a 3.5% NaClO solution and immerse for 30 seconds.

-

Rinse the tissue three times with sterile distilled water to remove residual sterilizing agents.

-

-

Inoculation:

-

Using a sterile scalpel, cut the surface-sterilized plant tissue into small segments (approximately 5x5 mm).

-

Place the segments onto PDA plates using sterile forceps.

-

Incubate the plates at 25-28°C in the dark.

-

-

Isolation of Pure Cultures:

-

Monitor the plates daily for fungal growth emanating from the plant tissue segments.

-

Once fungal mycelia are visible, aseptically transfer a small piece of the mycelium from the leading edge of the colony to a fresh PDA plate.

-

Repeat this sub-culturing process until a pure fungal culture is obtained[1][3].

-

Molecular Identification:

-

Isolate genomic DNA from the pure fungal culture.

-

Amplify the Internal Transcribed Spacer (ITS) region of the ribosomal DNA using universal primers (e.g., ITS1 and ITS4).

-

Sequence the PCR product and compare the sequence with a public database (e.g., GenBank) for species identification.

Figure 1: Experimental workflow for the isolation and identification of endophytic fungi.

Fermentation for Secondary Metabolite Production

The following protocol is for the liquid fermentation of Pestalotiopsis microspora HF 12440 to produce this compound[1][3].

Objective: To cultivate the endophytic fungus in a liquid medium to induce the production of secondary metabolites.

Materials:

-

Pure culture of Pestalotiopsis microspora HF 12440 on a PDA plate

-

Potato Dextrose Broth (PDB)

-

Erlenmeyer flasks (1 L)

-

Sterile water

-

Incubator

Procedure:

-

Inoculum Preparation:

-

From a mature PDA culture of P. microspora HF 12440, cut several small agar plugs (approximately 5 mm in diameter) from the edge of the colony.

-

-

Fermentation:

Extraction and Purification of this compound

This protocol details the extraction and chromatographic purification of this compound from the fermentation broth of Pestalotiopsis microspora HF 12440[1][3].

Objective: To isolate and purify this compound from the fungal culture.

Materials:

-

Fermentation broth of P. microspora HF 12440

-

Ethyl acetate

-

Dichloromethane

-

Acetone

-

Methanol

-

Hexane

-

Silica gel (for chromatography)

-

Büchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

-

Chromatography columns (Vacuum Liquid Chromatography, Radial Chromatography, Column Chromatography)

Procedure:

-

Extraction:

-

Separate the fungal mycelium from the liquid culture broth by filtration through a Büchner funnel.

-

Extract the filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

-

Combine the ethyl acetate fractions and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract[3].

-

-

Purification:

-

Vacuum Liquid Chromatography (VLC):

-

Fractionate the crude extract using VLC on silica gel with a solvent gradient of increasing polarity, starting with dichloromethane and gradually adding acetone and then methanol. This will yield several fractions (e.g., FA, FB, FC, FD, FE, FF)[3].

-

-

Column Chromatography of Fraction FC:

-

Subject the fraction containing this compound (in this case, FC) to further purification by column chromatography on silica gel.

-

Elute the column with a solvent system of hexane and ethyl acetate with increasing polarity (e.g., from 6:4 to 4:6) to obtain subfractions[3].

-

-

Final Purification:

-

Combine the subfractions containing the target compound and perform a final purification step, for instance, by another round of column chromatography using a chloroform and acetone gradient (e.g., from 9.5:0.5 to 6:4) to yield pure (6S,7S,8R)-hydroxypestalotin[3].

-

-

Figure 2: Workflow for the extraction and purification of this compound.

Biosynthesis of this compound

Pestalotin and its derivatives are polyketides, a class of secondary metabolites synthesized by polyketide synthases (PKSs). While the specific biosynthetic gene cluster for pestalotin in Pestalotiopsis microspora has not yet been fully elucidated, a putative pathway can be proposed based on the general mechanism of fungal PKSs.

Proposed Biosynthetic Pathway

The biosynthesis of the pestalotin backbone is likely initiated by a non-reducing polyketide synthase (NR-PKS). The pathway is proposed to start with the condensation of an acetyl-CoA starter unit with several malonyl-CoA extender units. The resulting polyketide chain undergoes a series of cyclization and reduction steps to form the core lactone structure of pestalotin. The final step to yield this compound would be a hydroxylation reaction at the C-7 position, catalyzed by a specific hydroxylase, likely a cytochrome P450 monooxygenase.

Figure 3: Proposed biosynthetic pathway for this compound.

Analytical Methods for Detection and Quantification

Accurate detection and quantification of this compound are crucial for production monitoring and quality control. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the method of choice.

HPLC-UV Method

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. Gradient Program:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-

25-30 min: 90% B

-

30-35 min: 90% to 10% B

-

35-40 min: 10% B Flow Rate: 1.0 mL/min. Detection: UV at 254 nm. Quantification: Based on a calibration curve generated with a purified standard of this compound.

LC-MS/MS Method

For higher sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.

LC Conditions: As described for the HPLC-UV method. Mass Spectrometer: Triple quadrupole or Orbitrap mass spectrometer. Ionization Mode: Electrospray Ionization (ESI), positive mode. MS/MS Parameters:

-

Precursor Ion: [M+H]⁺ for this compound.

-

Product Ions: To be determined by infusion of a pure standard and fragmentation analysis. Quantification: Multiple Reaction Monitoring (MRM) mode using specific precursor-to-product ion transitions.

Conclusion

Endophytic fungi, exemplified by Pestalotiopsis microspora HF 12440, are a valuable source for the production of this compound. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering detailed protocols for the isolation, cultivation, extraction, and purification of this bioactive compound. The provided quantitative data and proposed biosynthetic pathway, along with analytical methods, will aid in the systematic exploration and development of this compound as a potential therapeutic agent. Further research into the biosynthetic gene cluster and optimization of fermentation conditions could lead to enhanced production and facilitate its journey from the laboratory to clinical applications.

References

Spectroscopic Profile of 7-Hydroxypestalotin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 7-Hydroxypestalotin, a fungal metabolite. The information presented herein has been compiled to support research and development activities in natural product chemistry and drug discovery. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines the experimental protocols for their acquisition, and includes a generalized workflow for the isolation and characterization of such natural products.

Mass Spectrometry Data

Mass spectrometry analysis of this compound confirms its molecular formula as C₁₁H₁₈O₅ and a molecular weight of 230.26 g/mol . High-resolution mass spectrometry (HRMS) provides precise mass measurements, which are crucial for elemental composition determination.

| Ion Type | Observed m/z | Instrument |

| [M+H]⁺ | 231.1227 | - |

| [M+Na]⁺ | 253.1046 | Agilent 6530 Q-TOF |

| [M+NH₄]⁺ | 248.1492 | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The structural elucidation of this compound is heavily reliant on one- and two-dimensional NMR spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants.

¹H NMR Data (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 3 | 2.44 | dd | 17.5, 6.4 |

| 3' | 2.62 | dd | 17.5, 3.0 |

| 4 | 3.75 | s | - |

| 5 | 5.33 | s | - |

| 6 | 4.60 | m | - |

| 7 | 3.45 | m | - |

| 8 | 3.65 | m | - |

| 9 | 1.45 | m | - |

| 9' | 1.55 | m | - |

| 10 | 0.95 | t | 7.4 |

¹³C NMR Data (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 2 | 164.5 |

| 3 | 30.5 |

| 4 | 173.0 |

| 5 | 98.0 |

| 6 | 78.5 |

| 7 | 75.0 |

| 8 | 72.0 |

| 9 | 28.0 |

| 10 | 10.5 |

| OCH₃ | 56.0 |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound, based on standard methodologies for natural product characterization.

Mass Spectrometry

High-resolution mass spectra were acquired on an Agilent 6530 Q-TOF mass spectrometer coupled with a liquid chromatography system. The ionization mode was electrospray ionization (ESI) in positive mode. The sample was dissolved in methanol and infused into the mass spectrometer. The data was collected and processed using the manufacturer's software.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a 500 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (CHCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C). Coupling constants (J) are reported in Hertz (Hz).

Workflow for Natural Product Isolation and Characterization

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound from a fungal source.

In-Depth Technical Guide to 7-Hydroxypestalotin (CAS No. 41164-59-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxypestalotin, also known as LL-P880β, is a fungal secondary metabolite with the CAS number 41164-59-4. This pyranone-class natural product has been isolated from endophytic fungi, notably Pestalotiopsis microspora and Penicillium decumbens. Possessing a core 5,6-dihydro-α-pyrone structure with a dihydroxypentyl side chain, this compound has garnered interest within the scientific community for its pronounced biological activities, including significant cytotoxicity against murine leukemia cells and phytotoxic effects. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical and physical properties, biological activities, and detailed experimental protocols for its isolation and characterization. The guide is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and agrochemical development.

Chemical and Physical Properties

This compound is a moderately polar organic molecule. Its chemical structure and key properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 41164-59-4 | [1] |

| Molecular Formula | C₁₁H₁₈O₅ | [1] |

| Molecular Weight | 230.26 g/mol | [1] |

| IUPAC Name | (6S)-6-[(1S,2R)-1,2-dihydroxypentyl]-5,6-dihydro-4-methoxy-2H-pyran-2-one | [2] |

| Synonyms | LL-P880β, (6S,7S,8R)-hydroxypestalotin | [1][3] |

| Appearance | Colorless oil | [3] |